1-(3-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 1-(3-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 924825-08-1
VCID: VC4464536
InChI: InChI=1S/C14H15ClN4O3S/c1-9-13(14(20)16-11-5-6-23(21,22)8-11)17-18-19(9)12-4-2-3-10(15)7-12/h2-4,7,11H,5-6,8H2,1H3,(H,16,20)
SMILES: CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NC3CCS(=O)(=O)C3
Molecular Formula: C14H15ClN4O3S
Molecular Weight: 354.81

1-(3-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

CAS No.: 924825-08-1

Cat. No.: VC4464536

Molecular Formula: C14H15ClN4O3S

Molecular Weight: 354.81

* For research use only. Not for human or veterinary use.

1-(3-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide - 924825-08-1

Specification

CAS No. 924825-08-1
Molecular Formula C14H15ClN4O3S
Molecular Weight 354.81
IUPAC Name 1-(3-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-5-methyltriazole-4-carboxamide
Standard InChI InChI=1S/C14H15ClN4O3S/c1-9-13(14(20)16-11-5-6-23(21,22)8-11)17-18-19(9)12-4-2-3-10(15)7-12/h2-4,7,11H,5-6,8H2,1H3,(H,16,20)
Standard InChI Key OFGHRDOYTRUUJE-UHFFFAOYSA-N
SMILES CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NC3CCS(=O)(=O)C3

Introduction

Structural Features

  • Triazole Ring: The 1H-1,2,3-triazole core is known for its stability and versatility in forming various derivatives with diverse biological activities .

  • 3-Chlorophenyl Group: This substituent can enhance the compound's reactivity and interaction with biological targets.

  • Dioxidotetrahydrothiophenyl Moiety: This group contributes to the compound's unique chemical properties and potential biological activity.

Synthesis

The synthesis of triazole-based compounds typically involves click chemistry reactions, such as the condensation of azides with alkynes in the presence of copper(I) catalysts . For compounds with a dioxidotetrahydrothiophenyl group, synthesis may involve oxidation steps to introduce the sulfone functionality.

Potential Biological Activities

Compounds with similar structures have shown promising biological activities:

  • Antiproliferative Activity: Some triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines .

  • Enzyme Inhibition: The presence of functional groups like amides and carbonyls can facilitate interactions with enzymes, suggesting potential as enzyme inhibitors.

  • Antimicrobial Properties: Benzamide derivatives, which share some structural similarities, have been explored for their antimicrobial activities.

Research Findings

  • Triazole Derivatives: Have shown promising results in antiproliferative assays and may have potential in cancer therapy .

  • Dioxidotetrahydrothiophene Moiety: Contributes to unique chemical reactivity and biological interactions.

Future Directions

Further research is needed to elucidate the biological mechanisms and therapeutic potential of 1-(3-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. This includes in vitro and in vivo studies to assess its efficacy and safety.

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(3-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamideTetrahydropyridazine, dioxidotetrahydrothiophene, chlorophenylEnzyme inhibitor
N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamidesTriazole, thiocyanatophenylAntiproliferative
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamideChlorobenzyl, dioxidotetrahydrothiophene, propoxybenzamidePotential biological activity

This table highlights the diversity of compounds with similar structural elements and their potential biological activities.

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